1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can be compared with other pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring fused to the pyrimidine core.
Triazolo[1,5-c]pyrimidine: Contains a triazole ring fused to the pyrimidine core.
Urea derivatives of pyrimidine: These compounds have shown similar biological activities but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17ClN4OS |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17ClN4OS/c1-2-7-19-8-12-13(17-9-19)20(15(22)18-14(12)21)11-5-3-10(16)4-6-11/h3-6,17H,2,7-9H2,1H3,(H,18,21,22) |
InChI Key |
GRDAJYRTANTXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.